

# Head-to-Head Comparison: Fisogatinib vs. Pemigatinib in FGFR-Driven Malignancies

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Compound of Interest		
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In the landscape of targeted therapies for cancers driven by fibroblast growth factor receptor (FGFR) aberrations, **Fisogatinib** (BLU-554) and Pemigatinib (Pemazyre®) have emerged as significant therapeutic agents. While both are potent kinase inhibitors, they exhibit distinct selectivity profiles and are being developed for different clinical indications. This guide provides a comprehensive head-to-head comparison of **Fisogatinib** and Pemigatinib, summarizing their mechanisms of action, preclinical and clinical efficacy, and the experimental methodologies used in their evaluation. This objective comparison, supported by experimental data, is intended for researchers, scientists, and drug development professionals.

## **Mechanism of Action and Target Selectivity**

**Fisogatinib** is a highly selective and potent oral inhibitor of FGFR4.[1][2][3] It is under investigation for the treatment of hepatocellular carcinoma (HCC) where the FGF19-FGFR4 signaling axis is aberrantly activated.[1][4] **Fisogatinib** covalently binds to a cysteine residue near the ATP-binding pocket of FGFR4, leading to irreversible inhibition.[5]

Pemigatinib is a potent, selective, oral inhibitor of FGFR isoforms 1, 2, and 3.[1][6][7] It is approved for the treatment of adults with previously treated, unresectable locally advanced or metastatic cholangiocarcinoma with an FGFR2 fusion or other rearrangement.[8][9] Pemigatinib acts as an ATP-competitive inhibitor of the FGFR kinase domain.[1][6]

The distinct selectivity of these two inhibitors dictates their clinical development and therapeutic applications. **Fisogatinib**'s specificity for FGFR4 makes it a targeted agent for cancers dependent on this particular isoform, such as a subset of HCC. In contrast, Pemigatinib's



activity against FGFR1, 2, and 3 provides a broader therapeutic window for malignancies driven by alterations in these receptors.

# Preclinical Data In Vitro Kinase Inhibition

The inhibitory activity of **Fisogatinib** and Pemigatinib against the FGFR family has been quantified through various in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values from these studies are summarized in the table below.

Target	Fisogatinib IC50 (nM)	Pemigatinib IC50 (nM)
FGFR1	624 - 591[2][10]	0.4[1][6][7]
FGFR2	>2203 - 493[2][10]	0.5[1][7]
FGFR3	>2203 - 150[2][10]	1.0 - 1.2[1][7]
FGFR4	5[2][3]	30[1][7]

Data compiled from multiple preclinical studies.

## **Cell-Based Assays**

Both inhibitors have demonstrated potent anti-proliferative activity in cancer cell lines with activating FGFR alterations. For instance, Pemigatinib has shown to inhibit the growth of various cancer cell lines harboring FGFR fusions and amplifications.[11] A study on a patient-derived cholangiocarcinoma cell line with an FGFR2 fusion reported a GI50 of 4 nM for Pemigatinib.[12]

## In Vivo Xenograft Models

In preclinical animal models, both **Fisogatinib** and Pemigatinib have demonstrated significant anti-tumor activity. **Fisogatinib** induced potent, dose-dependent tumor regressions in FGF19-positive HCC xenograft models.[13] Pemigatinib has also been shown to suppress the growth of xenografted tumor models with genetic alterations in FGFR1, FGFR2, or FGFR3.[1] In a patient-derived xenograft model of FGFR2-fusion positive cholangiocarcinoma, Pemigatinib significantly impaired tumor growth and improved median overall survival.[12]



### **Clinical Data**

## **Fisogatinib**

The primary clinical evidence for **Fisogatinib** comes from a Phase 1 study (NCT02508467) in patients with advanced HCC.[4][14][15] In patients with FGF19-positive tumors, **Fisogatinib** demonstrated an overall response rate (ORR) of 17%, with a median duration of response of 5.3 months.[15][16] The most common treatment-related adverse events were grade 1/2 gastrointestinal issues such as diarrhea, nausea, and vomiting.[15]

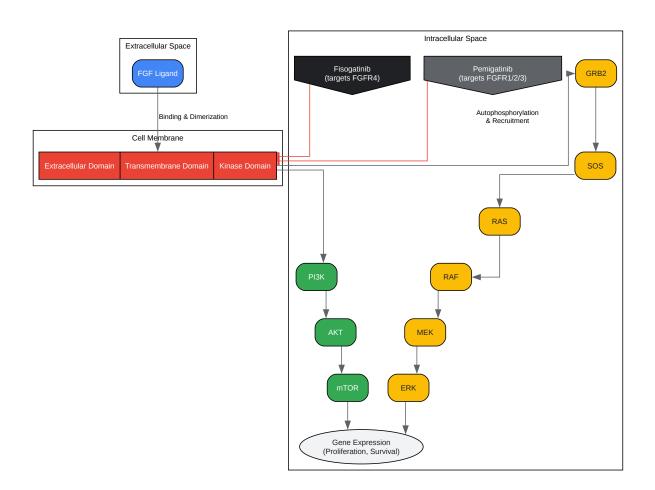
## **Pemigatinib**

Pemigatinib's approval was based on the results of the FIGHT-202 trial (NCT02924376), a multicenter, open-label, single-arm, phase 2 study in patients with previously treated, locally advanced or metastatic cholangiocarcinoma.[8][9][17] In the cohort of patients with FGFR2 fusions or rearrangements (Cohort A), Pemigatinib demonstrated an ORR of 37%, with a median duration of response of 9.1 months and a median overall survival of 17.5 months.[9] [18] The most common adverse events included hyperphosphatemia, alopecia, and diarrhea. [17]

# Signaling Pathway and Experimental Workflow Diagrams

To visualize the mechanisms and experimental processes discussed, the following diagrams are provided.

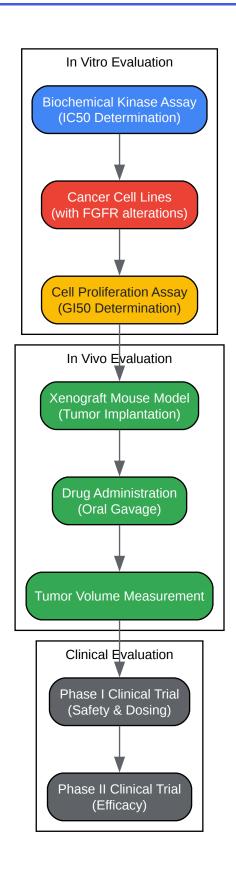




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Caption: Simplified FGFR signaling pathway and points of inhibition.





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Caption: General experimental workflow for preclinical and clinical evaluation.



# Experimental Protocols Biochemical Kinase Inhibition Assay (Pemigatinib)

A representative protocol for determining the in vitro kinase inhibitory activity of Pemigatinib is the ADP-Glo™ Kinase Assay.

 Reagents and Materials: Recombinant human FGFR enzymes, Pemigatinib (serially diluted), ATP, substrate peptide (e.g., poly(E4Y)n), ADP-Glo™ Kinase Assay kit (Promega), and assay plates.

#### Procedure:

- The kinase reaction is initiated by mixing the FGFR enzyme, varying concentrations of Pemigatinib, a fixed concentration of ATP (at the Km for each enzyme), and the substrate in a kinase reaction buffer.
- The reaction is incubated at room temperature for a specified time (e.g., 60 minutes).
- The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
- The Kinase Detection Reagent is then added to convert the generated ADP to ATP, which is subsequently used in a luciferase/luciferin reaction to produce a luminescent signal.
- Luminescence is measured using a plate reader.
- Data Analysis: The IC50 values are calculated by plotting the percentage of kinase activity against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal doseresponse curve.[1]

## **Cell Proliferation Assay**

The effect of the inhibitors on the proliferation of cancer cell lines is commonly assessed using a CellTiter-Glo® Luminescent Cell Viability Assay.

 Cell Culture: Cancer cell lines with known FGFR alterations are cultured in appropriate media and conditions.



#### • Procedure:

- Cells are seeded into 96-well plates and allowed to adhere overnight.
- The cells are then treated with a serial dilution of the inhibitor (Fisogatinib or Pemigatinib) or vehicle control (e.g., DMSO).
- After a 72-hour incubation period, the CellTiter-Glo® Reagent is added to each well.
- The plate is shaken for 2 minutes to induce cell lysis and then incubated at room temperature for 10 minutes to stabilize the luminescent signal.
- Luminescence, which is proportional to the amount of ATP and thus the number of viable cells, is measured using a plate reader.
- Data Analysis: The concentration of the inhibitor that causes 50% growth inhibition (GI50) is determined by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.[1]

## In Vivo Xenograft Tumor Model

The in vivo efficacy of FGFR inhibitors is evaluated in immunocompromised mice bearing human tumor xenografts.

- Animal Models: Immunocompromised mice (e.g., nude or SCID mice) are used.
- Procedure:
  - Human cancer cells with specific FGFR alterations are subcutaneously injected into the flanks of the mice.
  - Once the tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.
  - The treatment group receives the inhibitor (Fisogatinib or Pemigatinib) orally at a predetermined dose and schedule. The control group receives a vehicle control.



- Tumor dimensions are measured regularly (e.g., twice weekly) with calipers, and tumor volume is calculated using the formula: (Length x Width²) / 2.
- The body weight of the mice is also monitored as an indicator of toxicity.
- The study is continued until the tumors in the control group reach a predetermined endpoint, or for a specified duration.
- Data Analysis: The anti-tumor efficacy is assessed by comparing the tumor growth inhibition between the treated and control groups. Kaplan-Meier survival analysis may also be performed.[12]

### Conclusion

**Fisogatinib** and Pemigatinib are both promising targeted therapies that have demonstrated significant anti-tumor activity in preclinical and clinical settings. Their distinct FGFR selectivity profiles define their respective therapeutic niches, with **Fisogatinib** targeting FGFR4-driven HCC and Pemigatinib targeting FGFR1/2/3-altered malignancies, most notably cholangiocarcinoma. The data presented in this guide highlights the importance of patient selection based on the specific FGFR alterations present in their tumors to maximize the clinical benefit of these targeted agents. Further research and clinical trials are ongoing to explore the full potential of these inhibitors in various cancer types.

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